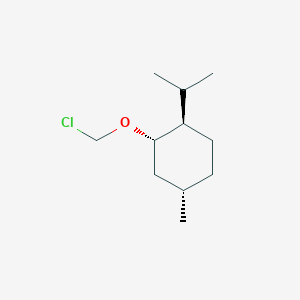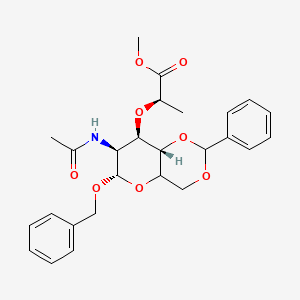![molecular formula C₇H₁₇Cl₂N₃O₂S B1139944 (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride CAS No. 156719-39-0](/img/structure/B1139944.png)
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride is a chemical compound with the molecular formula C₇H₁₇Cl₂N₃O₂S and a molecular weight of 27704 This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle
Preparation Methods
The synthesis of (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride involves several steps:
Starting Material: The synthesis begins with L-ornithine, which is commercially available or can be synthesized from L-arginine through enzymatic hydrolysis.
Modification at N5 Position: The N5 position of L-ornithine is modified by introducing an imino(methylthio)methyl group. This step typically involves the reaction of L-ornithine with a suitable reagent such as methylthioformamide under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the modified L-ornithine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where the imino(methylthio)methyl group can be replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the modification of peptides and proteins.
Biology: The compound is studied for its role in modulating enzyme activity, particularly those involved in the urea cycle and nitric oxide synthesis.
Medicine: Research explores its potential therapeutic applications, including its role in wound healing, immune modulation, and as a potential treatment for certain metabolic disorders.
Industry: It is used in the production of specialized chemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets:
Enzyme Modulation: The compound can modulate the activity of enzymes involved in the urea cycle, such as ornithine transcarbamylase and arginase.
Nitric Oxide Synthesis: It can influence the production of nitric oxide by affecting the activity of nitric oxide synthase enzymes.
Cell Signaling Pathways: The compound may interact with various cell signaling pathways, influencing cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride can be compared with other similar compounds:
L-Arginine: Both compounds are amino acids involved in the urea cycle, but L-arginine is a precursor to nitric oxide, while L-ornithine is not.
L-Citrulline: Another amino acid in the urea cycle, L-citrulline is converted to L-arginine, whereas L-ornithine is a product of arginine metabolism.
Nα-Methyl-L-ornithine: This compound is a derivative of L-ornithine with a methyl group at the alpha position, differing from the N5 modification in this compound.
The uniqueness of this compound lies in its specific modification at the N5 position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRIFKGLXQFOM-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCCCC(C(=O)O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NCCC[C@@H](C(=O)O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)


![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)





![[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B1139879.png)


